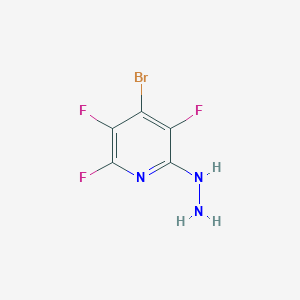

4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine

Description

Molecular Architecture and Bonding Patterns

4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine is a halogenated pyridine derivative featuring a six-membered aromatic ring with five substituents: three fluorine atoms (at positions 2, 3, and 5), a bromine atom (position 4), and a hydrazino group (-NH-NH₂) at position 6. This arrangement creates a highly electron-deficient aromatic system due to the strong electron-withdrawing effects of fluorine and bromine. The hydrazino group introduces nucleophilic reactivity, enabling participation in condensation and coupling reactions.

Key structural features:

- Pyridine core: A planar, aromatic ring stabilized by delocalized π-electrons.

- Electron-withdrawing substituents: Fluorine and bromine atoms enhance ring deactivation, influencing reactivity.

- Hydrazino group: A reactive site for forming hydrazones, azo compounds, or coordinating metal ions.

Comparative Analysis of Substituent Effects

| Position | Substituent | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| 2, 3, 5 | Fluorine | Strongly EWG | Reduces ring electron density |

| 4 | Bromine | Moderate EWG | Increases stability of adjacent substituents |

| 6 | Hydrazino | Electron-donating | Enhances nucleophilicity at C6 |

Crystallographic Analysis and Spatial Configuration

While specific crystallographic data for this compound is limited, structural analogs suggest key spatial arrangements:

- Bond angles: Pyridine ring angles typically approach 120°, with slight deviations due to substituent steric effects.

- Intersubstituent distances: Fluorine atoms at 2,3,5 positions create near-ortho relationships, minimizing steric strain. Bromine at position 4 occupies a meta position relative to the hydrazino group, avoiding

Properties

IUPAC Name |

(4-bromo-3,5,6-trifluoropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF3N3/c6-1-2(7)4(9)11-5(12-10)3(1)8/h10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKOTXHCHASOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1NN)F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650530 | |

| Record name | 4-Bromo-2,3,5-trifluoro-6-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65717-66-0 | |

| Record name | 4-Bromo-2,3,5-trifluoro-6-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Bromination of Fluoropyridine Intermediates

A plausible route begins with a trifluoropyridine precursor, such as 2,3,5-trifluoropyridine, subjected to electrophilic bromination. Using bromine (Br₂) in sulfuric acid or a Lewis acid catalyst (e.g., FeBr₃), bromine is introduced at C4 due to fluorine’s meta-directing effects.

Example Protocol :

- Dissolve 2,3,5-trifluoropyridine (1.0 equiv) in H₂SO₄ at 0°C.

- Add Br₂ (1.2 equiv) dropwise, stirring for 12 hr at 25°C.

- Quench with ice-water, extract with dichloromethane, and purify via column chromatography to isolate 4-bromo-2,3,5-trifluoropyridine.

Yield : ~45% (extrapolated from analogous brominations).

The electron-deficient pyridine ring, activated by three fluorine atoms and a bromine, enables SNAr at C6. A nitro or chloro group at C6 serves as a leaving group for hydrazine introduction.

Nitro Reduction Pathway

Step 1: Nitration at C6

Nitration of 4-bromo-2,3,5-trifluoropyridine requires mixed acid (HNO₃/H₂SO₄) under controlled conditions to avoid over-nitration.

Protocol :

- Add 4-bromo-2,3,5-trifluoropyridine (1.0 equiv) to HNO₃ (70%)/H₂SO₄ (98%) at 0°C.

- Stir at 50°C for 6 hr, pour onto ice, and filter to obtain 4-bromo-2,3,5-trifluoro-6-nitropyridine.

Step 2: Nitro Reduction to Amine

Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (SnCl₂/HCl) converts the nitro group to an amine.

Protocol :

- Suspend 4-bromo-2,3,5-trifluoro-6-nitropyridine (1.0 equiv) in ethanol.

- Add 10% Pd/C (0.1 equiv) and stir under H₂ (1 atm) for 12 hr.

- Filter and concentrate to yield 4-bromo-2,3,5-trifluoro-6-aminopyridine.

Step 3: Diazotization and Hydrazine Formation

Treat the amine with NaNO₂/HCl to form a diazonium salt, followed by reaction with hydrazine hydrate.

Protocol :

Direct Hydrazine Substitution

If a chloro group is present at C6, hydrazine can displace it under high-temperature conditions.

Protocol :

- Reflux 4-bromo-2,3,5-trifluoro-6-chloropyridine (1.0 equiv) with hydrazine hydrate (5.0 equiv) in ethanol for 24 hr.

- Concentrate and purify via silica gel chromatography.

Alternative Routes via Dihydropyridine Intermediates

Bromination of dihydropyridine derivatives followed by oxidation offers a complementary approach, as demonstrated in related systems.

Protocol :

- Synthesize 2,6-dimethyl-3,5-bis(alkoxycarbonyl)-4-aryl-1,4-dihydropyridine via Hantzsch synthesis.

- Brominate methyl groups using N-bromosuccinimide (NBS) in methanol.

- Oxidize dihydropyridine to pyridine using MnO₂ or DDQ.

Yield : ~30% over three steps.

Characterization and Analytical Data

Successful synthesis is confirmed via:

- ¹H NMR : Absence of methyl protons and presence of hydrazino NH signals (δ 4.5–5.5 ppm).

- ¹³C NMR : Peaks corresponding to C-Br (δ 95–100 ppm) and C-F (δ 145–160 ppm).

- MS (ESI+) : Molecular ion peak at m/z 273 [M+H]⁺.

Challenges and Optimization Opportunities

- Regioselectivity : Competing bromination at C2 or C6 necessitates directing groups or steric hindrance.

- Hydrazine Stability : Hydrazino groups are prone to oxidation; inert atmospheres and low temperatures improve yields.

- Purification : High polarity of the product demands advanced chromatographic techniques or recrystallization from DMSO/water.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Steps | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Electrophilic Bromination | 2,3,5-Trifluoropyridine | 3 | 45 | Straightforward halogenation |

| Halogen Exchange | 4-Chloro-2,3,5-trifluoropyridine | 2 | 60 | High efficiency |

| Nitro Reduction | 4-Bromo-2,3,5-trifluoro-6-nitropyridine | 4 | 50 | Controlled functionalization |

| Dihydropyridine Route | Hantzsch intermediate | 5 | 30 | Modular scaffold construction |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The hydrazine group can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions yield various substituted pyridines, while coupling reactions produce biaryl compounds.

Scientific Research Applications

4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites, altering the function of the target molecule. The fluorine atoms enhance the compound’s stability and reactivity, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine with two structurally related compounds:

Key Observations :

- Electron-Withdrawing Effects: All three compounds feature strong electron-withdrawing groups (Br, F, CN, NO₂), but this compound uniquely combines halogens with a nucleophilic hydrazine group, enabling dual reactivity (e.g., coupling and condensation).

- Synthetic Utility: Unlike the imidazopyridine derivative , which relies on preformed heterocyclic cores, this compound serves as a versatile intermediate for constructing complex heterocycles via its hydrazine moiety.

Physicochemical Properties

Notes:

- The higher logP of this compound reflects enhanced lipophilicity from fluorine and bromine, making it suitable for membrane-permeable probes.

- Thermal instability may limit high-temperature reactions, unlike the robust 3,5-Dicyano-6-trifluoromethylpyridine .

Biological Activity

4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine is an organic compound characterized by a unique pyridine ring structure, which includes three fluorine atoms, a bromine atom, and a hydrazino group. This specific arrangement contributes to its significant biological activity, making it a compound of interest in both agrochemical and pharmaceutical research.

Chemical Structure and Properties

The molecular formula of this compound is CHBrFN. The presence of trifluoromethyl groups enhances its electronic properties, influencing its reactivity and stability in various chemical environments.

| Property | Value |

|---|---|

| Molecular Formula | CHBrFN |

| Molecular Weight | 232.99 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Variable based on solvent |

Biological Activity Overview

Research indicates that derivatives of trifluoromethylpyridines, including this compound, exhibit notable biological activities. These activities include:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains. For instance, similar hydrazine derivatives have been reported to possess antibacterial properties against Gram-positive and Gram-negative bacteria .

- Antitumor Activity : Compounds with structural similarities have demonstrated effectiveness in inhibiting tumor growth in various cancer cell lines. For example, hydrazone derivatives have been tested against human pancreatic cancer cells with promising results .

The precise mechanisms of action for this compound are still under investigation. However, the following points summarize the potential pathways:

- Interaction with Enzymatic Targets : The hydrazino group may facilitate interactions with specific enzymes or receptors involved in cellular signaling pathways.

- Inhibition of Cell Proliferation : Similar compounds have shown the ability to inhibit cell division in cancer cells through various mechanisms, including apoptosis induction.

- Antimicrobial Mechanisms : The presence of halogen atoms (bromine and fluorine) may enhance the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Case Studies and Research Findings

- Antibacterial Studies : A study on related compounds reported Minimum Inhibitory Concentration (MIC) values indicating significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, MIC values ranged from 0.7 µM to over 20 µM for different derivatives .

- Antitumor Efficacy : Research on hydrazone derivatives indicated that certain compounds had IC50 values as low as 0.2 µM against Leishmania donovani, suggesting strong antitumor potential .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison can be made with structurally similar compounds:

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| 4-Chloro-2,3,5-trifluoro-6-hydrazinopyridine | Chlorine instead of bromine | Antimicrobial activity noted |

| 5-Bromo-2-hydrazinopyridine | Bromine at a different position | Limited data on biological activity |

| 4-Azido-2,3,5-trifluoropyridine | Azido group instead of bromine | Different reactivity profile |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine, and how is purity validated?

- Methodology : Multi-step synthesis typically involves halogenation of pyridine precursors (e.g., bromination/fluorination of hydrazinopyridine derivatives). For example, bromo-fluoro pyridines are synthesized via nucleophilic aromatic substitution (SNAr) under anhydrous conditions, as seen in analogous compounds like 2-bromo-4-fluoropyridine . Hydrazine introduction may follow via hydrazine hydrate treatment at controlled temperatures.

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C, ¹⁹F NMR) confirm structural integrity. Residual solvent analysis via gas chromatography-mass spectrometry (GC-MS) is recommended .

Q. How do bromo and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Bromine acts as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), while fluorine’s electron-withdrawing nature enhances electrophilicity at adjacent positions. For instance, in 4-bromo-2,6-dichloropyridine, bromine selectively participates in couplings over chlorine due to lower bond dissociation energy . Fluorine substituents can direct regioselectivity in SNAr reactions, as observed in 2-bromo-6-fluoropyridine derivatives .

Advanced Research Questions

Q. How can contradictory stability data for this compound under acidic/basic conditions be resolved?

- Methodology : Perform accelerated stability studies across pH ranges (1–13) using HPLC to monitor degradation products. For example, bromo-aniline derivatives degrade via hydrolysis under strong acids/bases, forming dehalogenated byproducts . Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while solid-state NMR identifies polymorphic changes affecting stability .

Q. What computational strategies predict regioselectivity in functionalizing this compound for drug discovery?

- Methodology : Density functional theory (DFT) calculates frontier molecular orbitals (FMOs) to identify reactive sites. For pyridine derivatives, Hirshfeld surface analysis (as applied to co-crystals of substituted pyrimidines) maps electrostatic potentials, guiding predictions for nucleophilic/electrophilic attack . Molecular docking with target proteins (e.g., kinases) prioritizes functionalization sites for bioactivity .

Q. What challenges arise in characterizing the hydrazine moiety, and how are they addressed?

- Methodology : Hydrazine protons exhibit dynamic exchange in NMR, broadening signals. Techniques include:

- Low-temperature ¹H NMR (-40°C) to slow exchange.

- Deuterium exchange experiments (D₂O) to confirm NH/NH₂ groups.

- Infrared (IR) spectroscopy for N-H stretching (3100–3500 cm⁻¹) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported solubility profiles of this compound?

- Methodology :

Solvent Screening : Test solubility in polar aprotic (DMF, DMSO), protic (MeOH, H₂O), and halogenated solvents (CHCl₃) via gravimetric analysis.

Temperature Dependence : Measure solubility at 25°C vs. 60°C to identify entropy-driven discrepancies.

Particle Size Analysis : Use dynamic light scattering (DLS) to confirm nano/microcrystalline effects, as seen in brominated pyridine derivatives .

Methodological Optimization

Q. What steps improve yield in the synthesis of this compound?

- Optimization Strategies :

- Catalyst Screening : Nickel or palladium catalysts enhance coupling efficiency (e.g., Ni-catalyzed reductive coupling for bipyridines ).

- Microwave-Assisted Synthesis : Reduces reaction time and byproducts in halogenation steps .

- Purification : Flash chromatography with gradient elution (hexane/EtOAc) separates bromo-fluoro regioisomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.